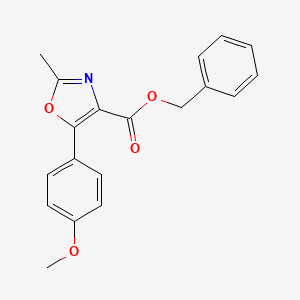![molecular formula C12H6BrFN2S B11780930 3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine CAS No. 1706454-55-8](/img/structure/B11780930.png)
3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isothiazolo[5,4-b]pyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a 4-fluorophenyl group at the 6th position of the isothiazolo[5,4-b]pyridine core. It has a molecular formula of C₁₂H₆BrFN₂S and a molecular weight of 309.16 g/mol .
Preparation Methods
The synthesis of 3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper complexes .
This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Coupling Reactions: The 4-fluorophenyl group can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts and boronic acids or alkenes as coupling partners.
Scientific Research Applications
3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The specific pathways involved depend on the biological context and the target of interest .
Comparison with Similar Compounds
3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine can be compared with other similar compounds such as:
3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine: This compound has a fluorine atom at the 3rd position of the phenyl ring instead of the 4th position, which may result in different chemical and biological properties.
3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity .
Properties
CAS No. |
1706454-55-8 |
|---|---|
Molecular Formula |
C12H6BrFN2S |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
3-bromo-6-(4-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6BrFN2S/c13-11-9-5-6-10(15-12(9)17-16-11)7-1-3-8(14)4-2-7/h1-6H |
InChI Key |
XRNPLRUXMDFHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C(=NS3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11780876.png)







![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)
